The synthesis of 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde typically involves several key steps:
These synthetic routes can be optimized for yield and purity, especially in industrial applications where continuous flow reactors and automated synthesis platforms may be utilized.
The molecular structure of 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde features:
The compound's structure can be represented by its canonical SMILES notation: C(C(=O)N1C(=C(N=N1)Br)CCO)
, which provides insight into its connectivity and functional groups .
3-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions:
The types of reactions it undergoes make it versatile for further synthetic applications.
The mechanism of action for 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde primarily involves its interaction with biological targets. The presence of the bromine atom and aldehyde group enhances its reactivity:
This mechanism underscores its potential as a lead compound in drug development and biochemical research.
The physical and chemical properties of 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties suggest that the compound is likely to be stable under normal laboratory conditions but may require careful handling due to the presence of reactive functional groups .
3-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2